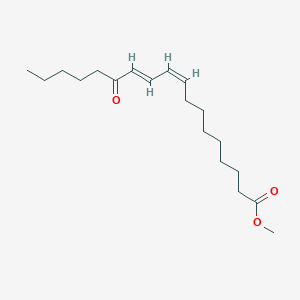
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- is a conjugated polyunsaturated fatty acid methyl ester. This compound is characterized by the presence of a conjugated diene system and an oxo group at the 13th position. It is commonly found in plant seed oils and has been studied for its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- typically involves the esterification of the corresponding free acid. One common method is the reaction of 9,11-Octadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves the extraction of the free acid from natural sources, followed by esterification. The extraction process may include solvent extraction, followed by purification steps such as distillation or chromatography to isolate the desired compound. The esterification step is similar to the laboratory synthesis, using methanol and an acid catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, particularly at the oxo group or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Used in the formulation of various products, including cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- involves its interaction with cellular targets such as enzymes and receptors. It can modulate signaling pathways involved in inflammation and cell proliferation. The compound’s effects are mediated through its ability to interact with peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 9(Z), 11(E)-octadecadienoate: Another conjugated linoleic acid ester with potential anticancer properties.
Conjugated (9Z,11E)-Linoleic acid: A naturally occurring fatty acid with anti-cancer, anti-atherogenic, and anti-diabetic properties.
9(Z),11(E), 13(E)-Octadecatrienoic Acid methyl ester: A polyunsaturated fatty acid methyl ester found in plant seed oils.
Uniqueness
9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- is unique due to the presence of the oxo group at the 13th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to modulate PPARs and its potential anti-inflammatory and anticancer properties make it a compound of significant interest in scientific research.
Propriétés
Numéro CAS |
79790-32-2 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
methyl (9Z,11E)-13-oxooctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+ |
Clé InChI |
HUDBAHZLUKDZOP-GDVMHIJESA-N |
SMILES isomérique |
CCCCCC(=O)/C=C/C=C\CCCCCCCC(=O)OC |
SMILES canonique |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


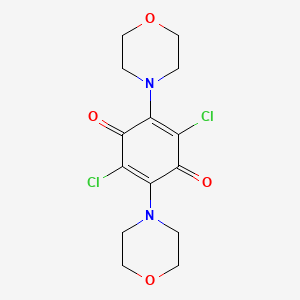
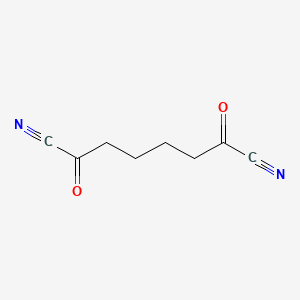
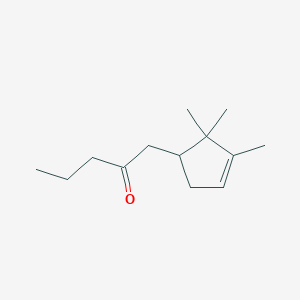
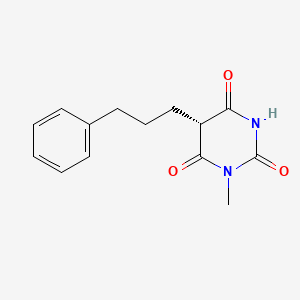

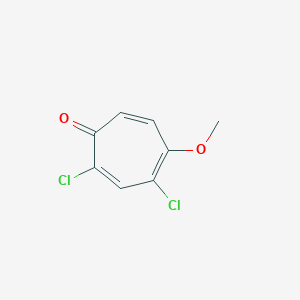
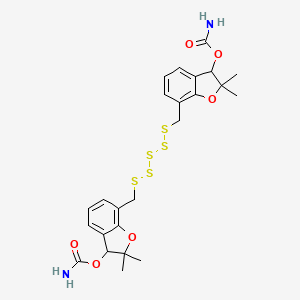
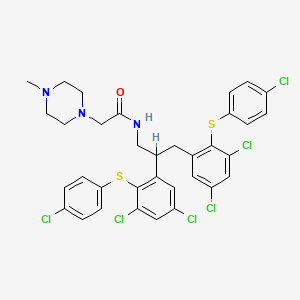
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
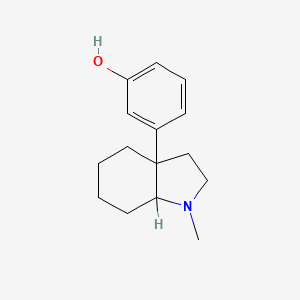
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
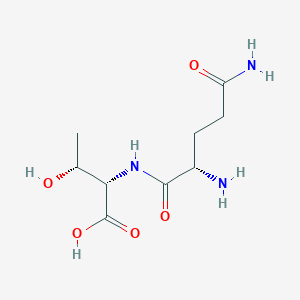

![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)
